1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a bromophenyl group, a furan ring, and a carboxamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzoyl chloride and an appropriate amine.
Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with furfural or a furan derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study the compound’s effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways. It is used to elucidate the mechanisms of action of quinazoline derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings. It can also serve as a building block for the development of new chemical entities.
Mechanism of Action
1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness: The uniqueness of 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its structural diversity, which allows for multiple modes of action and potential therapeutic applications. Its combination of bromophenyl, furan, and carboxamide groups distinguishes it from other quinazoline derivatives, providing unique chemical and biological properties.
Comparison with Similar Compounds
- Gefitinib
- Erlotinib
- Lapatinib
This detailed article provides a comprehensive overview of 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H23BrN4O5 |
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Molecular Weight |
587.4 g/mol |
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23BrN4O5/c1-18-4-11-22(12-5-18)34-28(37)24-13-6-19(27(36)31-16-23-3-2-14-39-23)15-25(24)33(29(34)38)17-26(35)32-21-9-7-20(30)8-10-21/h2-15H,16-17H2,1H3,(H,31,36)(H,32,35) |
InChI Key |
LSXWQKGRPZUWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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